4-(Oxazinane-2-carbonyl)benzonitrile
Description
4-(Oxazinane-2-carbonyl)benzonitrile is a benzonitrile derivative featuring a para-substituted oxazinane ring conjugated via a carbonyl group. The oxazinane moiety is a six-membered heterocycle containing one oxygen and one nitrogen atom, contributing to its unique electronic and steric properties. The nitrile group at the benzene ring enhances reactivity for nucleophilic additions or cyclization reactions.
Properties
IUPAC Name |
4-(oxazinane-2-carbonyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c13-9-10-3-5-11(6-4-10)12(15)14-7-1-2-8-16-14/h3-6H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHOMLMHTPJYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCON(C1)C(=O)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Oxazinane-2-carbonyl)benzonitrile typically involves the cyclization of amino acid-derived diazoketones. One efficient method is the intramolecular cyclization catalyzed by silica-supported perchloric acid (HClO4) in methanol. This reaction proceeds under mild conditions and yields the desired oxazinane compound in good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using eco-friendly catalysts and solvents, are often applied to scale up the synthesis of such compounds.
Chemical Reactions Analysis
Types of Reactions
4-(Oxazinane-2-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazinane derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents into the oxazinane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazinane-2,5-diones, while reduction can produce various reduced oxazinane derivatives .
Scientific Research Applications
4-(Oxazinane-2-carbonyl)benzonitrile has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive molecules.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-(Oxazinane-2-carbonyl)benzonitrile involves its interaction with specific molecular targets. The oxazinane ring can interact with enzymes and receptors, modulating their activity. The benzonitrile moiety can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Structural and Electronic Features
The following table summarizes key structural differences and substituent effects among 4-(Oxazinane-2-carbonyl)benzonitrile and related compounds:
Physicochemical Properties
- Melting Points: 4-(Pyridin-4-ylcarbonyl)benzonitrile: 64–66°C . 4-(Dimethylamino)benzonitrile: Not reported, but electron-donating groups typically lower melting points compared to electron-withdrawing substituents.
- Solubility: Pyridine and quinazolinone derivatives show improved solubility in polar solvents due to aromatic nitrogen . Oxazinane’s saturated structure may reduce solubility in nonpolar solvents compared to planar heterocycles.
Spectroscopic and Solvent Effects
- Fluorescence studies on dimethylamino-substituted benzonitrile reveal solvent-dependent emission shifts due to TICT states, a property less likely in oxazinane analogs due to restricted rotation .
- Pyridine and pyrimidine derivatives show distinct UV-Vis absorption bands linked to π→π* transitions, whereas oxazinane’s saturated structure may result in weaker absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
